1,3,5-Benzenetricarboxylic acid

Description

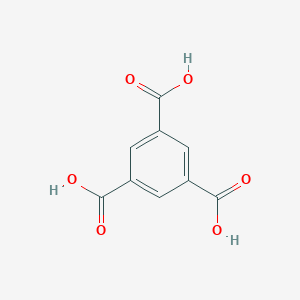

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021488 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-95-0 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimesic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,5-Benzenetricarboxylic Acid: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. It covers its fundamental chemical properties, detailed synthesis protocols, analytical characterization, and its burgeoning applications in materials science and advanced drug delivery systems.

Core Chemical Identity and Structure

This compound is an aromatic organic compound with a central benzene (B151609) ring substituted by three carboxylic acid groups at the 1, 3, and 5 positions.[1][2][3] Its planar structure and the presence of three functional groups make it a versatile building block in supramolecular chemistry and materials science.

Chemical Formula: C₉H₆O₆[1][4][5]

Structure:

IUPAC Name: Benzene-1,3,5-tricarboxylic acid[1]

Synonyms: Trimesic acid, BTC, 1,3,5-Tricarboxybenzene[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 210.14 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 180-181 °C at 16 Torr | [5] |

| Solubility | Soluble in water, ethanol, and methanol. | [3][5] |

| pKa₁ | 3.12 | [2] |

| pKa₂ | 3.89 | [2] |

| pKa₃ | 4.70 | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

Synthesis and Purification

The most common method for the synthesis of this compound is the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).[6][8][9][10][11]

Experimental Protocol: Oxidation of Mesitylene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Mesitylene

-

Glacial Acetic Acid

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium Bromide

-

Pressurized air or oxygen source

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Charge the high-pressure reactor with mesitylene and glacial acetic acid (a common solvent ratio is 1:5 to 1:15 by mass of mesitylene to acetic acid).[8][9]

-

Add the catalyst system, which typically consists of cobalt(II) acetate and manganese(II) acetate, and a bromide source like sodium bromide as a promoter.[8][10] The catalyst loading is typically a small molar percentage relative to the mesitylene.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to the desired temperature, typically in the range of 170-220 °C.[8][9]

-

Introduce pressurized air or oxygen into the reactor, maintaining a pressure of 2.0-2.5 MPa.[8][9]

-

Continue the reaction with vigorous stirring for a period of 60-120 minutes, monitoring the reaction progress by analyzing the off-gas for oxygen content. The reaction is considered complete when the oxygen consumption ceases.[9]

-

After the reaction is complete, cool the reactor to room temperature.

-

The crude this compound will precipitate out of the acetic acid solution.

-

Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalysts and solvent.

-

For further purification, the crude product can be recrystallized from hot water or dilute acetic acid.[9]

Purification

Recrystallization is a standard method for purifying the crude product. The solid is dissolved in a minimum amount of hot solvent (e.g., water or dilute acetic acid) and then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are then collected by filtration and dried.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet peak corresponding to the three aromatic protons. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxyl carbons. Due to the symmetry of the molecule, only a few distinct signals are expected. |

| FT-IR | A broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 210.14 g/mol . |

| Melting Point | A sharp melting point above 300 °C indicates high purity. |

Applications in Drug Development and Materials Science

This compound is a key component in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and notably, drug delivery.[4][12][13][14][15]

Role in Metal-Organic Frameworks (MOFs) for Drug Delivery

The three carboxylate groups of trimesic acid act as linkers, coordinating with metal ions to form a three-dimensional porous network.[4][15] These pores can be loaded with therapeutic agents, protecting them from degradation and allowing for controlled release.[4][13] The tunability of the MOF structure by varying the metal and organic linker allows for the optimization of drug loading capacity and release kinetics.[13]

Targeted Drug Delivery and Controlled Release

The surface of trimesic acid-based MOFs can be functionalized to target specific cells or tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy.[4] The release of the encapsulated drug can be triggered by various stimuli present in the target environment, such as pH changes or the presence of specific enzymes.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Role in MOF-Based Drug Delivery

Caption: The role of this compound in MOF-based drug delivery systems.

References

- 1. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimesic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Application of Trimesic acid_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1417193A - Liquid phase catalytic mesitylene air oxidizing process of preparing benzenetricarboxylic acid - Google Patents [patents.google.com]

- 10. CN102146029A - Method for preparing trimesic acid by continuous oxidation of mesitylene - Google Patents [patents.google.com]

- 11. CN101759558A - Method for synthesizing trimesic acid - Google Patents [patents.google.com]

- 12. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]

- 15. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimesic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of trimesic acid (benzene-1,3,5-tricarboxylic acid). Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this versatile molecule.

Core Physical and Chemical Properties

Trimesic acid, a symmetrically substituted aromatic carboxylic acid, possesses a unique combination of properties that make it a valuable building block in various scientific and industrial applications, including the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates.[1][2]

General and Physical Properties

Trimesic acid is a white to off-white crystalline powder.[3] Its high degree of symmetry and the presence of three carboxylic acid groups dictate its physical characteristics, such as a high melting point and specific solubility profile.[3]

Table 1: General and Physical Properties of Trimesic Acid

| Property | Value | References |

| IUPAC Name | Benzene-1,3,5-tricarboxylic acid | |

| Synonyms | Trimesinic acid, 1,3,5-Benzenetricarboxylic acid, H3BTC | [4] |

| CAS Number | 554-95-0 | [3] |

| Molecular Formula | C₉H₆O₆ | [3] |

| Molecular Weight | 210.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | >300 °C (decomposes) | |

| pKa₁ | 2.12 (at 25 °C) | [5] |

| pKa₂ | 4.10 (at 25 °C) | [5] |

| pKa₃ | 5.18 (at 25 °C) | [5] |

Solubility

The solubility of trimesic acid is highly dependent on the solvent and temperature. It is sparingly soluble in cold water but its solubility increases significantly in hot water and polar organic solvents.[1]

Table 2: Solubility of Trimesic Acid in Various Solvents

| Solvent | Solubility | Temperature (°C) | References |

| Water | Sparingly soluble in cold water, soluble in hot water | - | [1] |

| Ethanol | Soluble (approx. 0.2 mg/mL) | Room Temperature | [6] |

| Methanol | Soluble | Room Temperature | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 25 mg/mL) | Room Temperature | [6] |

| Dimethylformamide (DMF) | Soluble (approx. 25 mg/mL) | Room Temperature | [6] |

| Acetone (B3395972) | Soluble | Room Temperature | [1] |

| Ethyl Acetate | Sparingly soluble | - | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of trimesic acid.

Table 3: Key Spectroscopic Data for Trimesic Acid

| Spectroscopic Technique | Key Peaks/Signals | References |

| FT-IR (cm⁻¹) | ~3400-3600 (O-H stretch, broad), ~1720 (C=O stretch), ~1615 (C=C aromatic stretch), ~1403 (C-O stretch), ~726, ~767 (C-H out-of-plane bend) | [9] |

| ¹H NMR (DMSO-d₆, ppm) | ~8.63 (s, 3H, Ar-H), ~13.54 (s, 3H, -COOH) | [3][8] |

| ¹³C NMR (DMSO-d₆, ppm) | ~132.4 (Ar-C), ~134.0 (Ar-C-COOH), ~166.3 (C=O) | [8][10] |

| UV-Vis (λmax, nm) | 212 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research settings.

Determination of Melting Point

Objective: To determine the melting point range of trimesic acid.

Methodology:

-

Sample Preparation: Finely grind a small amount of dry trimesic acid powder.

-

Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]

-

Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[13]

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of solid trimesic acid.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of trimesic acid (approx. 10 mg) in a few drops of a volatile solvent such as acetone or methylene (B1212753) chloride.[14]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[14]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[14]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in trimesic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of trimesic acid.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of trimesic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3][15]

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Chemical Synthesis and Reactions

Trimesic acid is a versatile precursor in organic synthesis, primarily utilized for its three carboxylic acid functional groups.

Synthesis of Trimesic Acid

A common laboratory and industrial method for synthesizing trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).[1]

References

- 1. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR and FT-Raman spectra, normal coordinate analysis and ab initio computations of Trimesic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Application of Trimesic acid_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Trimesic acid(554-95-0) 13C NMR [m.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

The Solubility of 1,3,5-Benzenetricarboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, in a range of common organic solvents. The data presented is critical for professionals in chemical research, materials science, and pharmaceutical development where trimesic acid is utilized as a key building block in the synthesis of metal-organic frameworks (MOFs), polymers, and specialty chemicals. Understanding its solubility behavior is paramount for process optimization, crystallization, and formulation development.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process design. The data has been compiled from various scientific sources and is presented in multiple units for ease of use.

Table 1: Solubility of this compound in Alcohols at Various Temperatures

| Solvent | Temperature (K) | Mole Fraction (x10³) | Mass Fraction (x10²) | Solubility (g / 100g Solvent) |

| Methanol (B129727) | 298.15 | 15.83 | 7.93 | 8.61 |

| 308.15 | 20.15 | 9.87 | 10.95 | |

| 318.15 | 25.48 | 12.15 | 13.83 | |

| 328.15 | 32.11 | 14.88 | 17.48 | |

| 338.15 | 40.45 | 18.21 | 22.26 | |

| 348.15 | 50.98 | 22.28 | 28.67 | |

| Ethanol (B145695) | 298.15 | 19.34 | 7.93 | 8.61 |

| 308.15 | 24.58 | 9.87 | 10.95 | |

| 318.15 | 31.08 | 12.15 | 13.83 | |

| 328.15 | 39.21 | 14.88 | 17.48 | |

| 338.15 | 49.45 | 18.21 | 22.26 | |

| 348.15 | 62.38 | 22.28 | 28.67 | |

| Isopropanol | 298.15 | 7.55 | 2.55 | 2.62 |

| 308.15 | 9.87 | 3.28 | 3.39 | |

| 318.15 | 12.81 | 4.20 | 4.38 | |

| 328.15 | 16.54 | 5.36 | 5.66 | |

| 338.15 | 21.35 | 6.81 | 7.31 | |

| 348.15 | 27.58 | 8.63 | 9.45 | |

| Isobutanol | 298.15 | 9.02 | 2.55 | 2.62 |

| 308.15 | 11.78 | 3.28 | 3.39 | |

| 318.15 | 15.29 | 4.20 | 4.38 | |

| 328.15 | 19.79 | 5.36 | 5.66 | |

| 338.15 | 25.61 | 6.81 | 7.31 | |

| 348.15 | 33.15 | 8.63 | 9.45 | |

| Ethylene (B1197577) Glycol | 298.15 | 10.55 | 3.48 | 3.60 |

| 308.15 | 13.67 | 4.45 | 4.66 | |

| 318.15 | 17.58 | 5.66 | 5.99 | |

| 328.15 | 22.58 | 7.16 | 7.71 | |

| 338.15 | 28.98 | 9.04 | 9.94 | |

| 348.15 | 37.25 | 11.41 | 12.88 |

Note: Data for alcohols is derived from studies where solubility was measured over a temperature range. The solubility order was generally found to be ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol.[1][2][3]

Table 2: Solubility of this compound in Aprotic Solvents

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~25 mg/mL |

| Dimethylformamide (DMF) | Room Temperature | ~25 mg/mL |

| Diethyl Ether | Not Specified | Very Soluble[4] |

Note: The solubility in DMSO and DMF is reported to be approximately 25 mg/mL at room temperature.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve trimesic acid in DMF.[3] Trimesic acid is also reported to be very soluble in diethyl ether.[4]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and widely cited in the literature.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

-

Desiccator

2.2. Procedure

-

Preparation: Add a known volume of the selected organic solvent to the jacketed glass vessel.

-

Temperature Control: Circulate water from the thermostatic bath through the jacket of the vessel to bring the solvent to the desired temperature and maintain it throughout the experiment.

-

Saturation: Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid at the bottom of the vessel indicates that a saturated solution has been formed.

-

Equilibration: Allow the mixture to stir at a constant temperature for a sufficient period (typically several hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

-

Gravimetric Analysis:

-

Dispense the collected sample into a pre-weighed, labeled weighing bottle.

-

Record the total mass of the weighing bottle and the sample.

-

Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Weigh the bottle containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Mass of the solvent = (Mass of bottle + solution) - (Mass of bottle + dried solute)

-

Mass of the solute = (Mass of bottle + dried solute) - (Mass of empty bottle)

-

Solubility can then be expressed in various units such as g/100g of solvent, mole fraction, or mass fraction.

-

2.3. Safety Precautions

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the specific solvent being used for detailed handling and safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Crystal Structure of Pure Trimesic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesic acid, systematically known as benzene-1,3,5-tricarboxylic acid, is a fundamental building block in the fields of crystal engineering, materials science, and pharmaceutical sciences. Its planar structure and trifunctional nature, featuring three carboxylic acid groups, allow it to form extensive and predictable hydrogen-bonding networks. These networks are the basis for the formation of various supramolecular architectures, including metal-organic frameworks (MOFs), co-crystals, and diverse polymorphic forms. Understanding the crystal structure of pure trimesic acid is paramount for controlling its solid-state properties and for the rational design of new materials.

This technical guide provides a comprehensive overview of the crystal structure of pure trimesic acid, with a focus on its known polymorphs. It details the crystallographic parameters, hydrogen bonding geometries, and experimental protocols for the synthesis and crystallization of this versatile molecule.

Crystal Structure and Polymorphism

Trimesic acid is known to exhibit polymorphism, existing in different crystal structures with distinct physical properties. The most well-characterized polymorphs are designated as α, β, and γ. The α-polymorph is the most commonly encountered and extensively studied form.

α-Polymorph

The crystal structure of the α-polymorph of trimesic acid was first determined by Duchamp and Marsh in 1969.[1] It is characterized by a "chicken-wire" or honeycomb-like two-dimensional network formed through hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2][3] This network is a robust and recurring motif in the solid-state chemistry of trimesic acid.

β-Polymorph

The β-polymorph is a high-temperature phase of trimesic acid. It is reported to form from the α-polymorph upon heating to approximately 543 K. The β-phase is often observed as a polycrystalline material, and detailed single-crystal X-ray diffraction data is not as readily available as for the α and γ polymorphs.

γ-Polymorph

The γ-polymorph of trimesic acid can be obtained by the condensation of trimesic acid vapor onto a cold surface. Its crystal structure is orthorhombic and isostructural with a previously reported trimesic acid-iodine complex, but with empty channels.

Data Presentation

The following tables summarize the key crystallographic and hydrogen bonding data for the known polymorphs of pure trimesic acid.

Table 1: Crystallographic Data for Trimesic Acid Polymorphs

| Parameter | α-Polymorph | γ-Polymorph |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | I222 |

| a (Å) | 26.52 | 24.225 |

| b (Å) | 16.42 | 15.364 |

| c (Å) | 26.55 | 16.562 |

| α (°) | 90 | 90 |

| β (°) | 91.53 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 11525.9 | 6156.4 |

| Z | 48 | 24 |

| Reference | Duchamp & Marsh, 1969[1] | Herbstein et al., 1985 |

Table 2: Hydrogen Bonding Geometry in the α-Polymorph of Trimesic Acid

| Bond | Distance (Å) |

| O-H···O | 2.604 - 2.656 |

| Reference | Duchamp & Marsh, 1969 |

Experimental Protocols

Synthesis of Pure Trimesic Acid

A common method for the synthesis of trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).

Protocol: Oxidation of Mesitylene

-

Reaction Setup: A solution of mesitylene in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) or chromic acid, is slowly added to the solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the oxidation of the methyl groups to carboxylic acid groups.

-

Quenching and Precipitation: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The crude trimesic acid precipitates out of the solution upon cooling or acidification.

-

Purification: The crude product is collected by filtration and purified by recrystallization from hot water.

Crystallization of Trimesic Acid Polymorphs

The selective crystallization of trimesic acid polymorphs can be influenced by factors such as solvent, temperature, and cooling rate.

Protocol: Crystallization by Slow Evaporation (favors α-polymorph)

-

Solution Preparation: Prepare a saturated solution of purified trimesic acid in a suitable solvent (e.g., ethanol, methanol, or water) at room temperature or slightly elevated temperature.

-

Crystallization: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Collection: Once well-formed crystals are observed, they are carefully collected by filtration and washed with a small amount of cold solvent.

Protocol: High-Temperature Annealing (for β-polymorph)

-

Sample Preparation: Place a sample of the α-polymorph of trimesic acid in a temperature-controlled oven or furnace.

-

Heating: Slowly heat the sample to a temperature just above the α to β transition temperature (~543 K).

-

Annealing: Hold the sample at this temperature for a sufficient time to allow for the phase transition to occur.

-

Cooling: Slowly cool the sample back to room temperature. Note that this often yields a polycrystalline powder.

Protocol: Vapor Deposition (for γ-polymorph)

-

Sublimation: Heat a sample of pure trimesic acid under vacuum or in an inert atmosphere to induce sublimation.

-

Deposition: Allow the trimesic acid vapor to deposit onto a cold surface (cold finger).

-

Crystal Collection: Carefully scrape the deposited crystals from the cold surface.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and selective crystallization of trimesic acid polymorphs.

Caption: Simplified 2D representation of the hydrogen bonding network in α-trimesic acid.

References

- 1. The crystal structures of trimesic acid, its hydrates and complexes. II. Trimesic acid monohydrate–2/9 picric acid and trimesic acid 5/6 hydrate | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenol Derivatives as Co-Crystallized Templates to Modulate Trimesic-Acid-Based Hydrogen-Bonded Organic Molecular Frameworks | MDPI [mdpi.com]

Spectroscopic Profile of 1,3,5-Benzenetricarboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a foundational building block in coordination chemistry, materials science, and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Raman spectroscopy, offering a crucial reference for compound verification, quality control, and further research.

Spectroscopic Data Summary

The inherent C₃h symmetry of this compound simplifies its spectroscopic profile, resulting in a limited number of distinct signals in NMR and characteristic vibrational modes in IR and Raman spectroscopy. The quantitative data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry, the ¹H NMR spectrum is characterized by two singlets. The chemical shift of the carboxylic acid protons can be broad and is sensitive to solvent, concentration, and water content.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 3H | Aromatic Protons (C-H) |

| >10 (broad) | Singlet (broad) | 3H | Carboxylic Acid Protons (-COOH) |

| Note: Data is typically acquired in DMSO-d₆. The carboxylic acid proton signal is often broad and may not be integrated reliably. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum displays only three signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~130 - 132 | Aromatic C-H |

| ~133 - 135 | Aromatic C-COOH (ipso-carbon) |

| ~165 - 168 | Carboxylic Acid Carbon (-C OOH) |

| Note: Values are estimated based on typical chemical shifts for substituted aromatic carboxylic acids in solvents like DMSO-d₆. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid groups and the benzene (B151609) ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch of hydrogen-bonded carboxylic acid |

| ~3090 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch of carboxylic acid dimer |

| ~1620 | Medium | Aromatic C=C ring stretch |

| ~1440 | Strong | Aromatic C=C ring stretch / C-O-H in-plane bend |

| ~1320 | Medium | C-O stretch coupled with O-H in-plane bend |

| ~920 | Medium, Broad | Out-of-plane O-H bend of dimer |

| ~730 | Strong | Out-of-plane aromatic C-H bend |

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the molecule.[1]

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3090 | Strong | Aromatic C-H stretch |

| ~1605 | Strong | Aromatic C=C ring stretch |

| ~1425 | Medium | Aromatic ring stretch |

| ~1000 | Very Strong | Symmetric ring breathing mode |

| ~860 | Medium | Ring vibration |

| ~744 | Medium | In-plane C-C bend |

| ~630 | Medium | Ring deformation |

Experimental Methodologies

The data presented in this guide are typically obtained using standard high-resolution spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), due to the compound's good solubility in this solvent. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-15 ppm.

-

¹³C NMR Acquisition : A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon environment. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR and Raman Spectroscopy

-

Sample Preparation : As this compound is a solid at room temperature, spectra are acquired using solid-state sampling techniques.

-

For IR (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

For IR (ATR) : A small amount of the powdered sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

For FT-Raman : The crystalline powder sample is typically placed in a glass vial or a small aluminum cup and positioned in the instrument's sample holder for analysis.[1] No specific sample preparation is usually needed.

-

-

Instrumentation :

-

IR : A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Raman : A Fourier Transform (FT) or dispersive Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 1064 nm for FT-Raman to minimize fluorescence) is used.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure and its key spectroscopic signals.

References

Unraveling the Thermal Stability of Trimesic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition profile of trimesic acid (benzene-1,3,5-tricarboxylic acid), a fundamental building block in the synthesis of Metal-Organic Frameworks (MOFs), polymers, and other advanced materials. Understanding its thermal behavior is critical for defining processing parameters, ensuring material stability, and predicting the performance of final products. This document provides a consolidated overview of its thermal degradation, including key decomposition temperatures, mass loss data, and insights into the decomposition mechanism, supported by detailed experimental methodologies and visual representations of analytical workflows.

Core Thermal Properties and Decomposition Profile

Trimesic acid is a crystalline solid known for its high thermal stability, a property attributed to its robust aromatic structure and extensive hydrogen bonding network. Thermal analysis reveals that significant decomposition of trimesic acid commences at approximately 300°C.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of trimesic acid has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide quantitative data on mass loss as a function of temperature, offering insights into the different stages of decomposition.

| Parameter | Value | Analytical Technique | Reference |

| Onset of Decomposition | ~300 °C | TGA | [1] |

| Melting Point | >300 °C | Not Specified |

Note: Detailed quantitative data on the percentage of mass loss at distinct temperature intervals and the identification of evolved gases directly from the thermal analysis of pure trimesic acid are not extensively available in the public domain. The provided data is based on the initial onset of decomposition. Further research utilizing techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be invaluable for a more complete profile.

Experimental Methodologies for Thermal Analysis

To ensure reproducibility and accuracy in determining the thermal decomposition profile of trimesic acid, standardized experimental protocols are essential. The following outlines a typical methodology for Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of trimesic acid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of pure trimesic acid (typically 1-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-100 mL/min) is maintained.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

Decomposition Pathway and Evolved Products

The thermal decomposition of aromatic carboxylic acids like trimesic acid is generally understood to proceed via decarboxylation, where the carboxylic acid groups (-COOH) are eliminated as carbon dioxide (CO₂).

While specific studies on the evolved gas analysis of trimesic acid are limited, insights can be drawn from related compounds. For instance, the thermal decomposition of terephthalic acid (a dicarboxylic acid) has been shown to produce benzene (B151609), benzoic acid, and biphenyl (B1667301) as major products, which is consistent with a decarboxylation mechanism followed by subsequent reactions of the resulting aromatic species. It is highly probable that the thermal decomposition of trimesic acid follows a similar pathway, leading to the formation of benzene and other aromatic fragments through the sequential loss of its three carboxyl groups.

To definitively identify the decomposition products of trimesic acid, a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the ideal analytical approach.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow

Conclusion

Trimesic acid exhibits high thermal stability, with decomposition initiating at approximately 300°C. The primary decomposition mechanism is believed to be decarboxylation, leading to the evolution of carbon dioxide and the formation of aromatic fragments. For professionals in materials science and drug development, this thermal profile is a critical parameter for designing synthesis and processing conditions. To further elucidate the complete decomposition pathway and quantify the evolved products, advanced analytical techniques such as TGA-MS and Py-GC-MS are recommended. This guide provides a foundational understanding and a framework for the detailed thermal characterization of trimesic acid.

References

A Comprehensive Technical Guide to the Coordination Modes of Trimesic Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) with a diverse range of metal ions. Trimesic acid, with its three symmetrically placed carboxylate groups, is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Understanding its coordination behavior is paramount for the rational design and synthesis of functional materials with applications in gas storage, catalysis, drug delivery, and sensing.

Coordination Modes of Trimesic Acid

The versatility of trimesic acid as a ligand stems from the multiple ways its carboxylate groups can coordinate to metal centers. The deprotonation state of the carboxylic acid groups (from fully protonated H₃BTC to fully deprotonated BTC³⁻) and the nature of the metal ion significantly influence the resulting coordination modes and the dimensionality of the final architecture. The primary coordination modes observed for trimesic acid are detailed below.

Monodentate Coordination

In the monodentate mode, only one oxygen atom from a carboxylate group binds to a single metal center. This mode is a fundamental building block for larger, more complex structures.

-

Diagram of Monodentate Coordination:

Bidentate Coordination

Bidentate coordination involves both oxygen atoms of a single carboxylate group binding to one or more metal centers. This can occur in two primary fashions: chelating and bridging.

-

-

Higher Denticity and Complex Bridging Modes

The presence of three carboxylate groups allows for a wide variety of higher denticity and more complex bridging modes, where multiple carboxylate groups from a single trimesic acid molecule coordinate to several metal centers. This multi-connectivity is fundamental to the formation of robust 3D MOFs. For instance, a fully deprotonated trimesate ligand (BTC³⁻) can bridge multiple metal centers, leading to the formation of secondary building units (SBUs).

-

Diagram of Trimesic Acid as a Trinodal Linker:

Caption: Trimesic acid acting as a trinodal linker.

Quantitative Data on Trimesic Acid-Metal Ion Coordination

The precise geometric parameters of the coordination environment are critical for understanding the properties of the resulting materials. These parameters are typically determined by single-crystal X-ray diffraction. Below are tables summarizing typical bond lengths and angles for trimesic acid coordinated to common transition metals and lanthanides.

Table 1: Typical Coordination Bond Lengths in Metal-Trimesate Complexes

Metal Ion Coordination Mode Average M-O Bond Length (Å) Cu(II) Monodentate 1.95 - 2.10 Cu(II) Bidentate Bridging 1.94 - 2.00 Zn(II) Monodentate 2.00 - 2.15 Zn(II) Bidentate Bridging 1.95 - 2.10 Co(II) Monodentate 2.05 - 2.20 Co(II) Bidentate Bridging 2.00 - 2.15 La(III) Monodentate 2.45 - 2.60 Eu(III) Monodentate 2.30 - 2.45 Yb(III) Monodentate 2.20 - 2.35

Table 2: Typical Coordination Bond Angles in Metal-Trimesate Complexes

Metal Ion Coordination Geometry Typical O-M-O Angle (°) Cu(II) Square Planar / Octahedral 85 - 95, 170 - 180 Zn(II) Tetrahedral / Octahedral 100 - 120, 85 - 95, 170 - 180 Co(II) Tetrahedral / Octahedral 100 - 120, 85 - 95, 170 - 180 Lanthanides Various (e.g., Tricapped Trigonal Prismatic) Highly variable

Experimental Protocols

The synthesis and characterization of metal-trimesic acid coordination polymers and MOFs involve several key experimental techniques. Detailed methodologies for these are provided below.

Synthesis Methods

The most common methods for synthesizing these materials are hydrothermal and solvothermal synthesis.

[1][2][3][4][5][6]

-

Diagram of a General Synthesis Workflow:

Caption: General workflow for MOF synthesis.

3.1.1. Detailed Protocol for Hydrothermal/Solvothermal Synthesis

-

Preparation of Precursor Solutions:

-

Dissolve the chosen metal salt (e.g., copper(II) nitrate, zinc(II) acetate) in a suitable solvent. For hydrothermal synthesis, deionized water is used. For solvothermal synthesis, organic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol (B145695) are common.

[2][5] * In a separate container, dissolve trimesic acid in the same solvent. Sonication may be required to aid dissolution.

-

Mixing and Reaction:

-

Combine the two solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of metal salt to trimesic acid is a critical parameter that influences the final structure.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (typically between 80 °C and 200 °C) and hold for a specific duration (ranging from several hours to a few days).

[2][3]3. Isolation and Purification:

-

After the reaction is complete, allow the autoclave to cool down to room temperature slowly. Rapid cooling can lead to the formation of smaller, less-ordered crystals.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product multiple times with the reaction solvent to remove any unreacted starting materials. Further washing with a more volatile solvent (e.g., ethanol or acetone) is often performed to facilitate the removal of the high-boiling point synthesis solvent.

[1]4. Activation:

-

To obtain a porous material, the solvent molecules residing in the pores of the as-synthesized MOF must be removed. This "activation" process is typically carried out by heating the material under a dynamic vacuum. The temperature and duration of activation depend on the thermal stability of the MOF.

[1]

Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline material, providing detailed information on bond lengths, bond angles, and coordination environments.

[7]

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized material is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final crystal structure.

[2]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a material and to confirm the coordination of the carboxylate groups of trimesic acid to the metal centers.

[8]

-

Sample Preparation: A small amount of the dried sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal.

[9]2. Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is also collected and subtracted from the sample spectrum.

-

Spectral Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed. The coordination of the carboxylate groups is confirmed by the shift of the C=O and C-O stretching vibrations compared to those in free trimesic acid. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode of the carboxylate group.

[10][11]

3.2.3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the material and to determine the amount of solvent molecules present in the pores.

[12][13][14]

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible (typically alumina (B75360) or platinum).

[15]2. Data Acquisition: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linker. The temperature at which decomposition begins is an indicator of the thermal stability of the framework. The percentage of weight loss can be used to quantify the amount of guest molecules and to help confirm the chemical formula of the material.

[16][17]

Conclusion

The coordination chemistry of trimesic acid with metal ions is rich and varied, giving rise to a vast array of coordination polymers and metal-organic frameworks with diverse structures and properties. A thorough understanding of the fundamental coordination modes, coupled with precise control over synthesis conditions and detailed characterization, is essential for the targeted design of novel materials for advanced applications. This guide provides a foundational framework for researchers and professionals working in this exciting and rapidly evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. piketech.com [piketech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of carboxylate ligand orbitals in the breathing dynamics of a metal-organic framework by resonant X-ray emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iptek.its.ac.id [iptek.its.ac.id]

An In-depth Technical Guide to the pKa Values and Acidity of Trimesic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of trimesic acid (benzene-1,3,5-tricarboxylic acid). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile molecule in areas such as the synthesis of metal-organic frameworks (MOFs), polymer chemistry, and pharmaceutical formulations. This document delves into the dissociation constants of trimesic acid, the underlying factors governing its acidic properties, detailed experimental protocols for pKa determination, and the relevance of its ionization state in various applications.

Introduction to Trimesic Acid

Trimesic acid is an aromatic tricarboxylic acid with a symmetrical structure, featuring three carboxylic acid groups attached to a benzene (B151609) ring at the 1, 3, and 5 positions. This arrangement imparts unique chemical properties, making it a valuable building block in supramolecular chemistry and materials science. Its ability to act as a trivalent linker has led to its widespread use in the formation of highly porous and stable MOFs, which have applications in gas storage, separation, and catalysis. In the pharmaceutical realm, trimesic acid and its derivatives are explored as components of drug delivery systems and as pharmaceutical intermediates.[1] A thorough understanding of its acid-base chemistry, particularly its pKa values, is crucial for controlling its ionization state and, consequently, its solubility, reactivity, and interaction with other molecules in various systems.

Acidity and pKa Values of Trimesic Acid

As a triprotic acid, trimesic acid undergoes a stepwise dissociation of its three carboxylic protons in an aqueous solution. Each dissociation step is characterized by a unique acid dissociation constant (Ka) and its corresponding pKa value (-logKa).

Reported pKa Values

There are some discrepancies in the reported pKa values for trimesic acid in the literature. It is important for researchers to be aware of these different values and the potential impact on experimental design and interpretation. The most commonly cited values are presented in the table below.

| pKa Value | Reported Value Set 1 | Reported Value Set 2 |

| pKa1 | 2.12 | 3.12 |

| pKa2 | 4.10 | 3.89 |

| pKa3 | 5.18 | 4.70 |

Table 1: Summary of Reported pKa Values for Trimesic Acid at 25°C.

The differences in these reported values may arise from variations in experimental conditions, such as ionic strength and the specific methodology used for determination.

Factors Influencing the Acidity of Trimesic Acid

The acidity of trimesic acid and the sequential nature of its proton dissociation are governed by several key factors:

-

Inductive Effect: The carboxylic acid groups are electron-withdrawing. This inductive effect pulls electron density from the benzene ring, which in turn stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the protons.

-

Resonance: The carboxylate anions are stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. This resonance stabilization is a primary contributor to the acidity of carboxylic acids.

-

Electrostatic Effects: After the first proton dissociates, the resulting monoanion has a negative charge. The second proton dissociation, therefore, requires removing a proton from a negatively charged species. The electrostatic repulsion between the incoming negative charge and the existing one makes the second deprotonation less favorable, resulting in a higher pKa2 compared to pKa1. This effect is even more pronounced for the third deprotonation from the dianion, leading to the trend: pKa1 < pKa2 < pKa3.

The symmetrical arrangement of the carboxyl groups in trimesic acid means that the electrostatic environment for the first deprotonation is identical for all three groups. However, once the first proton is removed, the remaining two carboxylic acids become chemically non-equivalent due to the proximity of the negative charge.

Experimental Determination of pKa Values

The pKa values of trimesic acid can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of weak acids.[2] The procedure involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acid (analyte) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).[3]

-

Prepare a solution of trimesic acid of a known concentration (e.g., 0.01 M) in deionized water. A co-solvent like ethanol (B145695) may be used if solubility is an issue, but this can affect the pKa values.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the trimesic acid solution.[4]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[4]

-

Place a known volume of the trimesic acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

-

Record the initial pH of the trimesic acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the third equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, pKa1 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point, and pKa3 is the pH at the third half-equivalence point.

-

Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The pKa values are then the pH values at the midpoints between the equivalence points.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the acidic and basic forms of the molecule have different ultraviolet or visible light absorption spectra.[5][6]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of trimesic acid of known concentration in a suitable solvent (e.g., water or a water/methanol mixture).

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of trimesic acid (e.g., from pH 1 to 6).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant amount of the trimesic acid stock solution to ensure the total concentration of the acid is the same in all samples.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.

-

Also, record the spectrum of trimesic acid in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (H3A) and in a solution where it is expected to be fully deprotonated in its first step (e.g., a buffer at a pH significantly above pKa1) to obtain the spectrum of the H2A- species.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

-

This process can be repeated for the subsequent deprotonations, provided there are measurable spectral changes.

-

Relevance in Research and Drug Development

The pKa values of trimesic acid are of significant importance in various scientific and industrial applications.

Synthesis of Metal-Organic Frameworks (MOFs)

The formation of MOFs using trimesic acid as an organic linker is highly dependent on the pH of the reaction mixture. The deprotonation state of the carboxylic acid groups dictates their ability to coordinate with metal ions. By controlling the pH, researchers can influence the nucleation and growth of MOF crystals, leading to different morphologies and properties.[7][8] For instance, at a pH below pKa1, the trimesic acid will be fully protonated and less likely to coordinate with metal centers. As the pH increases through the pKa values, the carboxylate groups become available for coordination, facilitating the self-assembly of the MOF structure.

Drug Delivery Systems

In the field of drug development, the ionization state of molecules is a critical parameter that affects their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Trimesic acid and its derivatives have been investigated for use in drug delivery systems, such as for colon-targeted drug delivery.[1] The release of a drug from such a system can be designed to be pH-dependent. For example, a polymer matrix containing trimesic acid moieties will have different swelling and degradation characteristics at the varying pH levels of the gastrointestinal tract, allowing for targeted drug release in a specific region.

Pharmaceutical Formulations

Trimesic acid can also be used as an excipient in pharmaceutical formulations.[9] Its pKa values will determine its ionization state at the pH of the formulation, which can influence the stability and solubility of the active pharmaceutical ingredient (API). For example, the buffering capacity of trimesic acid in a certain pH range can be utilized to maintain the desired pH of a liquid formulation.

Mandatory Visualizations

Dissociation Pathway of Trimesic Acid

Caption: Stepwise dissociation of trimesic acid.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Factors Affecting Acidity

Caption: Factors influencing the acidity of trimesic acid.

References

- 1. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. web.mit.edu [web.mit.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmaceutical excipients â where do we begin? - Australian Prescriber [australianprescriber.tg.org.au]

Health and Safety Information for 1,3,5-Benzenetricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, is a benzene (B151609) derivative with three carboxylic acid groups. It is utilized in various industrial applications, including as a cross-linking agent in polymers and in the synthesis of metal-organic frameworks. This guide provides an in-depth overview of the health and safety information for this compound, with a focus on toxicological data, experimental protocols, and hazard classifications to ensure its safe handling and use in research and development settings.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this chemical are skin, eye, and respiratory tract irritation.[1]

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following classifications based on aggregated notifications:

-

Skin corrosion/irritation: Category 2, Causes skin irritation (H315).[1]

-

Serious eye damage/eye irritation: Category 2, Causes serious eye irritation (H319).[1]

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3, May cause respiratory irritation (H335).[1]

It is important to note that a significant percentage of notifications (68.8%) reported that this chemical does not meet GHS hazard criteria.[1]

Hazard Statements and Pictograms

-

Hazard Statements: H315, H319, H335

-

Signal Word: Warning

-

Pictogram:

-

GHS07: Exclamation mark

-

Toxicological Data

The toxicological profile of this compound is primarily characterized by its irritant properties. The following tables summarize the available quantitative and qualitative toxicological data.

Acute Toxicity

| Endpoint | Species | Route | Dose/Concentration | Result | Reference |

| LD50 | Rat | Oral | 2000 mg/kg bw | No mortality observed | [2] |

| LD50 | Rabbit | Dermal | 0.5 mL | No irritation or corrosion | Final Report - Regulations.gov |

| Eye Irritation | Rabbit | Ocular | Not specified | Minimally irritating | REPORT Eye Irritation to the Rabbit - ChemView |

Genotoxicity and Carcinogenicity

Limited data is available regarding the genotoxic and carcinogenic potential of this compound. One source indicates that it shall not be classified as a germ cell mutagen or a carcinogen.[3] However, comprehensive carcinogenicity studies were not found in the available literature.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections outline the experimental protocols for acute oral, dermal, and eye irritation studies, based on OECD guidelines and available study reports.

Acute Oral Toxicity Study (Following OECD Guideline 423)

An acute oral toxicity study was conducted to assess the median lethal dose of this compound in female Wistar rats.[2]

Experimental Protocol:

-

Test Animals: Young adult female Wistar rats were used.

-

Housing and Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had access to food and water ad libitum. They were acclimatized for at least 5 days before the study.

-

Dose Administration: A starting dose of 300 mg/kg body weight was administered to a group of 3 female rats. Subsequently, a dose of 2000 mg/kg body weight was administered to two separate groups of 3 female rats each. The test substance was administered as a single oral dose via gavage.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.

-

Pathology: At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Results:

-

No mortality was observed at any dose level.[2]

-

Clinical signs of toxicity, including impaired general state, piloerection, and dyspnea, were observed at the 2000 mg/kg dose but were reversible.[2]

-

No macroscopic pathological findings were reported in any of the animals at necropsy.[2]

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

An acute dermal irritation/corrosion study was performed on New Zealand White rabbits to evaluate the potential of this compound to cause skin irritation.

Experimental Protocol:

-

Test Animals: Three young adult New Zealand White rabbits were used.

-

Test Substance Application: 0.5 mL of the test substance was applied topically to a small area of intact skin on each rabbit. The application site was covered with a semi-occlusive dressing for 4 hours.

-

Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the dressing.

-

Scoring: Dermal reactions were scored according to the Draize scale.

Results:

-

No mortality or treatment-related clinical signs were observed.

-

All animals showed normal body weight gain.

-

No dermal corrosion or irritation was observed in any of the animals. The skin irritation score was 0.00 for all animals.

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)